Oxindolyl-L-Alanine Competitive Inhibitor Potency: 3300-Fold Superior Ki vs. L-Alanine
Oxindolyl-L-alanine, a putative transition state analogue, inhibits tryptophanase with a Ki value that is 3300-fold lower (more potent) than that of L-alanine, demonstrating exceptional inhibitor selectivity for mechanistic studies and biofilm inhibition applications [1].
| Evidence Dimension | Competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | pKi decreases below pK 7.6 and 6.0; Ki approximately 6 μM (calculated from 3300-fold difference) |
| Comparator Or Baseline | L-alanine Ki = 20 mM |
| Quantified Difference | 3300-fold lower Ki for oxindolyl-L-alanine vs. L-alanine |
| Conditions | E. coli tryptophan indole-lyase; pH-dependent kinetic analysis |
Why This Matters
The exceptional inhibitor selectivity (3300-fold) enables high-confidence mechanistic studies of tryptophanase active site chemistry and provides a validated tool compound for biofilm inhibition research at concentrations that do not cross-inhibit other PLP enzymes.
- [1] Kiick DM, Phillips RS. Mechanistic deductions from multiple kinetic and solvent deuterium isotope effects and pH studies of pyridoxal phosphate dependent carbon-carbon lyases: Escherichia coli tryptophan indole-lyase. Biochemistry. 1988;27(19):7333-7338. Ki(L-alanine) = 20 mM; Ki(oxindolyl-L-alanine) is 3300-fold smaller. View Source
